4-Hydrazinobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1608. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

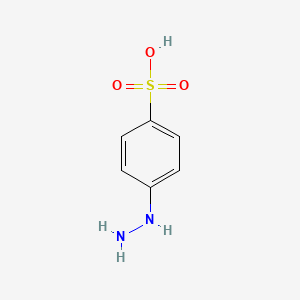

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059177 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-71-5, 854689-07-9 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3J225IK1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydrazinobenzenesulfonic Acid from Sulfanilic Acid

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-hydrazinobenzenesulfonic acid, a pivotal intermediate in the pharmaceutical and dye industries.[1][2] The process commences with the diazotization of sulfanilic acid, followed by a controlled reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the critical safety and handling procedures required for a successful and safe synthesis. It is intended for an audience of researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthetic route.

Introduction and Strategic Importance

This compound (CAS 98-71-5), also known as p-hydrazinobenzenesulfonic acid, is a bifunctional aromatic compound featuring both a nucleophilic hydrazine moiety and a strongly acidic sulfonic acid group.[3] This unique structural combination imparts valuable reactivity, making it a crucial building block in the synthesis of a wide array of target molecules, including pharmaceuticals like antitubercular and anticancer agents, as well as various dyestuffs.[2][4]

The synthesis from sulfanilic acid is a classic and reliable two-stage process:

-

Diazotization: The primary aromatic amine of sulfanilic acid is converted into a diazonium salt.

-

Reduction: The diazonium salt is subsequently reduced to the target hydrazine derivative.

Understanding the causality behind each experimental parameter is paramount, as the key intermediate—the diazonium salt—is inherently unstable and requires precise control of reaction conditions to ensure high yield and purity while mitigating safety risks.[1][5]

Physicochemical Properties and Safety Mandates

Key Compound Characteristics

A summary of the essential properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₃S | [6][7] |

| Molecular Weight | 188.20 g/mol | [8] |

| Appearance | White to pale yellow or cream crystalline powder | [2][6] |

| Melting Point | ~286 °C (with decomposition) | [2][8] |

| Solubility | Sparingly soluble in cold water; readily soluble in boiling water; slightly soluble in ethanol and ether. | [2] |

Critical Safety and Handling Protocols

Hydrazine and its derivatives are classified as hazardous materials, exhibiting corrosive and toxic properties.[9][10] Chronic and acute exposure must be strictly avoided.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes a lab coat, chemical-resistant gloves (butyl rubber is recommended), and splash-proof safety goggles or a full-face shield.[9][11]

-

Engineering Controls: All handling of hydrazine derivatives and the synthesis itself must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[9]

-

Chemical Incompatibilities: Hydrazine is a potent reducing agent and a base. It must be stored away from oxidizing agents, strong acids, and metal oxides to prevent violent reactions.[10][11]

-

Exposure Response: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek prompt medical attention.[12]

The Synthetic Pathway: From Amine to Hydrazine

The conversion of sulfanilic acid to this compound is a well-established process that hinges on the careful management of the diazonium salt intermediate.

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound from sulfanilic acid is a robust and scalable process that provides access to a valuable chemical intermediate. Success is predicated on a firm understanding of the reaction mechanisms and meticulous control over key experimental parameters, particularly the low-temperature requirement for the diazotization step and the controlled conditions for the reduction. By adhering to the detailed protocols and stringent safety mandates outlined in this guide, researchers and scientists can confidently and safely produce this important compound for applications in drug discovery and materials science.

References

-

PrepChem. (n.d.). Preparation of this compound. PrepChem.com. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 : Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for preparation of this compound (HBS) reduced graphene oxide (GO) (HBS-rGO). Retrieved from [Link]

-

Brenntag. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactivity of this compound. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

-

GCW Gandhi Nagar Jammu. (n.d.). Experiment 17 Preparation of Methyl Orange. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

SlideServe. (2014, September 13). Chapter 46 Dyes and Dyeing Diazotization of Sulfanilic Acid & Preparation of Methyl Orange PowerPoint Presentation. Retrieved from [Link]

- Google Patents. (n.d.). US4246133A - Stabilized diazotized sulfanilic acid solutions.

-

ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101157642A - Method for preparing 4-sulfonate phenylhydrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis with this compound (CAS 98-71-5). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Myers, A. (2005, January 19). The Late Show with Rob! Tonight's Special Guest: Hydrazine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by azo compound reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 98-71-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]

- 6. This compound hydrate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. arxada.com [arxada.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydrazinobenzenesulfonic Acid

Abstract

4-Hydrazinobenzenesulfonic acid (HBSA), also known as phenylhydrazine-4-sulfonic acid, is a bifunctional organic compound of significant interest in pharmaceutical and industrial chemistry.[1] Its unique structure, incorporating both a nucleophilic hydrazine moiety and a hydrophilic sulfonic acid group, dictates its reactivity and physical behavior, making it a versatile intermediate.[2] This guide provides a comprehensive analysis of the core physicochemical properties of HBSA, detailed and validated experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in drug development.

Core Physicochemical & Structural Properties

This compound is typically a white to light yellow or pale beige crystalline powder.[3][4] The presence of the sulfonic acid group renders the molecule highly polar, which significantly influences its solubility and solid-state properties. The compound is often encountered as a hemihydrate, which can affect its molecular weight and handling characteristics.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₃S | [3][5][6] |

| Molecular Weight | 188.20 g/mol | [3][7] |

| CAS Number | 98-71-5 | [3][5][8][9] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | ~286 °C (with decomposition) | [3][4][6][7][10] |

| Boiling Point | 500 °C (estimated) | [3][4] |

| Solubility | Readily soluble in boiling water; sparingly soluble in cold water; slightly soluble in ethanol, diethyl ether, and DMSO. | [3][4] |

| pKa | -0.66 ± 0.50 (Predicted) | [3][4] |

| Stability | Stable under normal conditions; hygroscopic. | [3][4][11] |

| Key Synonyms | Phenylhydrazine-4-sulfonic acid, p-Sulfophenylhydrazine | [5][12] |

Synthesis, Reactivity, and Mechanistic Insights

The utility of HBSA as a chemical intermediate is rooted in its predictable synthesis and the distinct reactivity of its two functional groups.

Synthesis Pathway: From Sulfanilic Acid to HBSA

The most common and industrially viable synthesis of HBSA begins with p-aminobenzenesulfonic acid (sulfanilic acid).[1][13] The process is a classic two-step reaction sequence involving diazotization followed by reduction.

-

Diazotization: Sulfanilic acid is treated with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C).[3][13] This reaction converts the primary amine group into a diazonium salt. Causality: Maintaining a low temperature is critical because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas, which reduces yield and poses a safety risk.[1]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. This is typically achieved using a reducing agent like sodium sulfite, sodium bisulfite, or zinc powder.[1][3] An improved "one-pot" synthesis avoids the isolation of the unstable diazonium intermediate, enhancing both the safety and efficiency of the process.[1]

Reactivity Profile

The chemical behavior of HBSA is a direct consequence of its bifunctional nature.[2]

-

Hydrazino Group (-NHNH₂): This group is a potent nucleophile and a moderate reducing agent.[2] Its nucleophilicity is the basis for its use in synthesizing heterocyclic compounds, such as pyrazoles, which are common scaffolds in pharmaceuticals. It readily undergoes condensation reactions with aldehydes and ketones.[13]

-

Sulfonic Acid Group (-SO₃H): As a strong acid, this group imparts excellent water solubility, particularly in hot water, which is a significant advantage for aqueous-phase reactions and purification by recrystallization.[2][4]

Validated Experimental Protocols

The following protocols represent trusted, field-proven methodologies for the synthesis and analysis of HBSA.

Laboratory Synthesis of HBSA

This protocol is a self-validating system adapted from established chemical literature.[13][14]

Objective: To synthesize this compound from p-aminobenzenesulfonic acid.

Materials:

-

p-Aminobenzenesulfonic acid (sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium metabisulfite (Na₂S₂O₅) or Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Ice, distilled water

-

Beakers, magnetic stirrer, thermometer, Buchner funnel

Procedure:

-

Preparation of Diazonium Salt Solution: a. In a 500 mL beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a solution of 23 mL of 23% sodium hydroxide and 100 mL of water.[13] b. To this solution, add 7.0 g of sodium nitrite and stir until dissolved.[13] c. In a separate 1 L three-necked flask equipped with a mechanical stirrer, prepare a solution of 30 mL of concentrated HCl in 100 mL of water.[13] d. Cool the HCl solution to 0 °C in an ice-water bath. e. Crucial Step: Slowly add the sulfanilic acid/sodium nitrite solution dropwise to the cold HCl solution over 30 minutes, ensuring the temperature is strictly maintained between 0-5 °C.[3][13] This forms the diazonium salt suspension.

-

Reduction to Hydrazine: a. In a separate beaker, dissolve 22 g of sodium metabisulfite in 125 mL of water and cool the solution to 0-5 °C.[13] b. Slowly add this cold sulfite solution to the diazonium salt suspension while maintaining the 0-5 °C temperature.[13] c. After the addition is complete, allow the reaction to stir at this temperature for 30 minutes. d. Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes.[13]

-

Isolation and Purification: a. Add 50 mL of concentrated HCl to the reaction mixture.[13] b. Heat the solution until it boils and becomes transparent, then concentrate it using a rotary evaporator or by boiling.[13] c. Allow the concentrated solution to cool slowly to room temperature and then let it stand overnight to allow for complete crystallization.[13] d. Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with a small amount of cold water.[1][14] e. For higher purity, the crude product can be recrystallized from boiling water, optionally with decolorizing with activated carbon.[13] Dry the final product to obtain light yellow, needle-like crystals of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is paramount, especially for pharmaceutical applications. HPLC is the standard method for quantifying HBSA and any related impurities.[6][15]

Objective: To determine the purity of a synthesized batch of HBSA.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where HBSA has significant absorbance, typically around 254 nm or 280 nm.

-

Sample Preparation: Accurately weigh and dissolve a sample of HBSA in the mobile phase or a suitable solvent (like water) to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a standard solution of known concentration and the sample solution. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method) or by using a calibration curve generated from standards. A purity of >98.0% is common for commercial grades.[15]

Applications in Research and Drug Development

HBSA is a key building block in the synthesis of a wide range of organic molecules.[3][4]

-

Pharmaceutical Intermediate: Its structure is integral to the synthesis of various therapeutic agents. It has been used in the development of antitubercular and antiviral compounds, such as inhibitors of coxsackievirus B3 replication.[3][4]

-

Cancer Research: Research has indicated that the HBSA scaffold may have inhibitory effects on key targets in cancer cell signaling pathways, such as the SHP-2 tyrosine phosphatase.[13] Furthermore, derivatives of hydrazine have been investigated for their anti-cancer properties, including against breast cancer cell lines.[16] While hydrazine sulfate itself has been studied in cancer patients, its efficacy remains a subject of debate.[17][18][19]

-

Dye Manufacturing: It serves as a precursor in the production of various dyes.[4]

-

Analytical Chemistry: It is employed as a reagent for the detection and isolation of aldehydes and ketones.[7][13]

Safety, Handling, and Storage

Proper handling of HBSA is essential for laboratory safety.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[5][10][15] It may also cause respiratory irritation.[5][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10][15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[15] Avoid contact with skin and eyes.[15]

-

Storage: HBSA is hygroscopic and should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere.[3][6] It is incompatible with strong oxidizing agents.[11]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactivity of this compound. Retrieved from [Link]

-

Accela ChemBio Inc. (2015). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for preparation of this compound (HBS) reduced graphene oxide (GO) (HBS-rGO). Retrieved from [Link]

-

PubMed. (1975). Use of hydrazine sulfate in terminal and preterminal cancer patients: results of investigational new drug (IND) study in 84 evaluable patients. Retrieved from [Link]

-

Scirp.org. (n.d.). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

NIH National Library of Medicine. (1998). Unconventional therapies for cancer: 4. Hydrazine sulfate. Retrieved from [Link]

-

PubMed. (1998). Unconventional Therapies for Cancer: 4. Hydrazine Sulfate. Retrieved from [Link]

-

National Cancer Institute. (2015). Hydrazine Sulfate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 98-71-5 [chemicalbook.com]

- 4. This compound CAS#: 98-71-5 [m.chemicalbook.com]

- 5. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 98-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound [drugfuture.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. accelachem.com [accelachem.com]

- 11. fishersci.com [fishersci.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. Page loading... [wap.guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of hydrazine sulfate in terminal and preterminal cancer patients: results of investigational new drug (IND) study in 84 evaluable patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unconventional therapies for cancer: 4. Hydrazine sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unconventional therapies for cancer: 4. Hydrazine sulfate. Task Force on Alternative Therapies of the Canadian Breast Cancer Research Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Hydrazinobenzenesulfonic Acid for Pharmaceutical Research and Development

Introduction: The Pivotal Role of a Versatile Intermediate

4-Hydrazinobenzenesulfonic acid (4-HBSA), also known as p-sulfophenylhydrazine, is a bifunctional organic compound featuring both a hydrazino (-NHNH₂) group and a sulfonic acid (-SO₃H) group attached to a benzene ring. This unique structure makes it a valuable intermediate in a multitude of synthetic applications, particularly within the pharmaceutical and dye industries.[1][2][3][4] In drug development, 4-HBSA serves as a key building block for synthesizing a range of therapeutic agents, including novel anticancer and antitubercular compounds.[4][5] Research has also pointed to its potential as an inhibitor in critical tumor cell signaling pathways, highlighting its broader applicability in medicinal chemistry.[6]

A compound's solubility is a fundamental physicochemical property that dictates its utility in nearly every stage of the drug development pipeline—from the selection of reaction media in chemical synthesis to purification strategies, formulation, and ultimately, bioavailability.[7] The presence of both a strongly acidic and a weakly basic functional group in 4-HBSA results in complex solubility behavior that is highly dependent on the solvent system, temperature, and pH.

This technical guide provides researchers, chemists, and formulation scientists with a comprehensive analysis of the solubility profile of this compound. We will delve into its behavior in aqueous and organic systems, explore the critical factors that govern its solubility, and present validated experimental protocols for its determination, thereby equipping scientists with the foundational knowledge required for its effective application.

| Physicochemical Property | Value | Source(s) |

| CAS Number | 98-71-5 | [1][2][8] |

| Molecular Formula | C₆H₈N₂O₃S | [1][2][8] |

| Molecular Weight | 188.21 g/mol | [1][8] |

| Appearance | Off-white to pale beige/yellow crystalline powder | [1][9] |

| Melting Point | ~286°C (decomposes) | [1][2][9] |

| pKa (Predicted) | -0.66 ± 0.50 | [1][10] |

| Sensitivity | Hygroscopic | [1][2][10] |

Aqueous Solubility Profile: The Influence of Polarity and Temperature

The solubility of 4-HBSA in water is a direct consequence of its highly polar functional groups. The sulfonic acid group, in particular, is strongly hydrophilic and significantly enhances water solubility.[7] However, its solubility is not straightforward and is profoundly influenced by temperature.

At ambient room temperature, this compound is generally described as sparingly or slightly soluble in water.[1][9][10][11] As temperature increases, its solubility dramatically improves. It dissolves readily in boiling water, a characteristic that is frequently exploited for its purification via recrystallization.[1][6][9][10] This strong positive correlation between temperature and solubility suggests that the dissolution process is endothermic, requiring energy input to overcome the crystal lattice energy of the solid.[12]

| Solvent | Temperature | Solubility | Source(s) |

| Water | Room Temperature | Sparingly Soluble / Slightly Soluble | [1][9][11] |

| Water | Boiling | Readily Soluble | [1][9][10] |

The Critical Impact of pH on Aqueous Solubility

The most dynamic aspect of 4-HBSA's solubility lies in its response to changes in pH. The molecule's structure contains both a strongly acidic sulfonic acid group and a weakly basic hydrazino moiety, making it an amphoteric substance.[7] This dual nature means its net charge—and therefore its interaction with the polar water solvent—is dictated by the pH of the solution.[13]

-

In Strongly Acidic Conditions (Low pH): The basic hydrazino group becomes protonated to form a hydrazinium cation (-NH₂NH₃⁺). The sulfonic acid group remains largely protonated. The molecule carries a net positive charge.

-

In Neutral or Zwitterionic State (near Isoelectric Point): The sulfonic acid group deprotonates to form a sulfonate anion (-SO₃⁻), while the hydrazino group is protonated (-NH₂NH₃⁺). The molecule exists as a zwitterion with no net charge. Solubility is typically at its minimum in this state.

-

In Basic Conditions (High pH): The sulfonic acid group is deprotonated (-SO₃⁻), and the hydrazino group remains in its neutral form (-NHNH₂). The molecule carries a net negative charge.

The formation of these charged ionic species at low and high pH values leads to stronger ion-dipole interactions with water molecules, significantly increasing solubility compared to the zwitterionic form.[13]

Caption: Influence of pH on the ionization state and solubility of 4-HBSA.

Solubility in Organic Solvents

In contrast to its behavior in water, 4-HBSA exhibits limited solubility in most common organic solvents. This is explained by the "like dissolves like" principle; the high polarity and ionic character of 4-HBSA are incompatible with less polar or non-polar organic media.[14] The energy required to break the strong intermolecular forces (hydrogen bonding and ionic interactions) in the 4-HBSA crystal lattice is not sufficiently compensated by the weak interactions formed with non-polar solvent molecules.

| Solvent | Polarity | Qualitative Solubility | Source(s) |

| Ethanol | Polar Protic | Slightly Soluble | [1][9][10][11] |

| Diethyl Ether | Non-polar | Slightly Soluble | [1][9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][10] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. Below are standardized protocols for both quantitative and qualitative assessment.

Quantitative Determination: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid 4-HBSA to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, airtight container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 minutes at >10,000 g) or filtration using a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the solute.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of 4-HBSA using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry against a standard curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the quantitative shake-flask solubility determination.

Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, useful for solvent screening.[15][16]

Methodology:

-

Add approximately 25 mg of 4-HBSA to a small test tube.

-

Add 0.75 mL of the test solvent in three 0.25 mL portions.

-

After each addition, shake the tube vigorously for 30-60 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "soluble," "partially soluble," or "insoluble."

Implications for Drug Development and Research

A thorough understanding of 4-HBSA's solubility is not merely academic; it has direct, practical consequences:

-

Chemical Synthesis: The choice of reaction solvent is paramount. The low solubility in many organic solvents may necessitate the use of polar aprotic solvents or aqueous media. Its high solubility in hot water is key for purification by recrystallization.[1][9]

-

Formulation Science: When developing formulations containing 4-HBSA derivatives, pH control is a critical tool to enhance and maintain solubility.[13] For poorly soluble drugs, 4-HBSA and other sulfonic acid derivatives can be investigated as potential co-formers to create stable, co-amorphous systems with significantly enhanced solubility.[17]

-

Analytical Method Development: Solubility data is essential for preparing stock solutions and selecting the appropriate mobile phase for chromatographic analysis.

Safety and Handling

This compound is classified as an irritant.[10] Standard laboratory safety practices should be employed during its handling.

-

Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.[10][18]

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[19]

-

Storage: Store in a tightly closed container in a dry, cool place. The compound is hygroscopic and should be protected from moisture.[2]

Conclusion

This compound is a compound of significant industrial and pharmaceutical interest. Its solubility is characterized by a complex interplay of its molecular structure and external conditions. It is sparingly soluble in cold water and most organic solvents but readily soluble in boiling water. Crucially, its amphoteric nature renders its aqueous solubility highly dependent on pH, with minimum solubility near its isoelectric point and significantly enhanced solubility in acidic and basic media. This detailed understanding of its solubility profile is indispensable for scientists and researchers, enabling optimized synthetic routes, rational formulation design, and the full realization of its potential in drug discovery and development.

References

- This compound CAS#: 98-71-5 - ChemicalBook. (n.d.). Retrieved January 3, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB0243468.htm

- This compound | 98-71-5 - ChemicalBook. (n.d.). Retrieved January 3, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0243468.htm

- This compound, hemihydrate, 98% - Fisher Scientific. (n.d.). Retrieved January 3, 2026, from https://www.fishersci.

- This compound hydrate - ChemBK. (n.d.). Retrieved January 3, 2026, from https://www.chembk.

- Pharmaceutical Synthesis with this compound (CAS 98-71-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from https://www.inno-pharmchem.com/news/pharmaceutical-synthesis-with-4-hydrazinobenzenesulfonic-acid-cas-98-71-5-385153.html

- This compound hydrate, 98% - Fisher Scientific. (n.d.). Retrieved January 3, 2026, from https://www.fishersci.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 3, 2026, from https://www.uco.edu/cms/files/jd-jackson/ch-3413/solubility.pdf

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 3, 2026, from https://www.deanza.edu/faculty/gensler/12b/12b_solubility_exp.pdf

- This compound | C6H8N2O3S | CID 66825 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydrazinobenzenesulfonic-acid

- Understanding the Chemical Properties and Reactivity of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from https://www.inno-pharmchem.com/news/understanding-the-chemical-properties-and-reactivity-of-4-hydrazinobenzenesulfonic-acid-385154.html

- What is the synthesis and application of this compound? - Guidechem. (n.d.). Retrieved January 3, 2026, from https://www.guidechem.com/news/what-is-the-synthesis-and-application-of-4-hydrazinobenzenesulfonic-acid-1092810.html

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, February 11). YouTube. Retrieved January 3, 2026, from https://www.youtube.

- MSDS of this compound-d4 - Capot Chemical. (2023, December 22). Retrieved January 3, 2026, from https://www.capotchem.com/msds/2165030-94-3.html

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 3, 2026, from https://www.mnstate.

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Retrieved January 3, 2026, from https://www.fishersci.com/sds/ACROS/2/AC121440250

- Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 3, 2026, from https://chem.utoronto.ca/sites/chem.utoronto.ca/files/chm136-23f/23f-exp2-solubility-procedure.pdf

- This compound - Safety Data Sheet - ChemicalBook. (2023, September 6). Retrieved January 3, 2026, from https://www.chemicalbook.com/MSDS/98-71-5.htm

- This compound SDS, 98-71-5 Safety Data Sheets - ECHEMI. (n.d.). Retrieved January 3, 2026, from https://www.echemi.com/msds/98-71-5.html

- This compound hydrate, 98% 5 g | Buy Online - Thermo Fisher Scientific. (n.d.). Retrieved January 3, 2026, from https://www.thermofisher.

- Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. (2022, August 23). PubMed. Retrieved January 3, 2026, from https://pubmed.ncbi.nlm.nih.gov/36007787/

- Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved January 3, 2026, from https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_ChemPRIME_(Moore_et_al.)/10%3A_Solids_Liquids_and_Solutions/10.

- This compound: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from https://www.inno-pharmchem.

- Effect of Temperature on Solubility // HSC Chemistry. (2020, December 10). YouTube. Retrieved January 3, 2026, from https://www.youtube.

- Effect of Temperature and Solvent on Solubility - IU Pressbooks. (n.d.). Indiana University. Retrieved January 3, 2026, from https://chem.pressbooks.iu.

- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved January 3, 2026, from https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/17%3A_Additional_Aspects_of_Aqueous_Equilibria/17.4%3A_The_Effects_of_pH_on_Solubility

Sources

- 1. This compound CAS#: 98-71-5 [m.chemicalbook.com]

- 2. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound hydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 98-71-5 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. capotchem.com [capotchem.com]

- 19. fishersci.com [fishersci.com]

pKa value of 4-hydrazinobenzenesulfonic acid

An In-Depth Technical Guide to the Ionization Constants (pKa) of 4-Hydrazinobenzenesulfonic Acid

Abstract

This compound is a bifunctional organic compound of significant interest in the synthesis of pharmaceuticals and dyes.[1][2] Its utility is fundamentally governed by its physicochemical properties, particularly its acid-base dissociation constants (pKa). This guide provides a comprehensive analysis of the two distinct pKa values of this compound, corresponding to its sulfonic acid and hydrazinium moieties. We delve into the theoretical underpinnings of the acidity of these functional groups, present known and predicted pKa values, and offer a detailed, field-proven protocol for their experimental determination via potentiometric titration. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's ionization behavior to inform reaction design, analytical method development, and formulation strategies.

Introduction

Chemical Identity and Significance

This compound (CAS 98-71-5), also known as p-sulfophenylhydrazine, is a crystalline solid that features both a highly acidic sulfonic acid group and a weakly basic hydrazino group attached to a benzene ring.[1][3][4] This unique structure makes it a valuable intermediate in various synthetic applications, including the manufacturing of dyes, agrochemicals, and pharmaceuticals.[1][2] Its application often involves reactions of the nucleophilic hydrazino group, the success of which is critically dependent on the pH of the reaction medium.

The Critical Role of pKa in Research and Development

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of a substance's acidity in a given solvent. For a molecule like this compound with multiple ionizable groups, the pKa values dictate the charge state of the molecule across a range of pH values. This property is paramount for:

-

Solubility and Formulation: The ionization state directly impacts aqueous solubility, a critical factor in drug formulation and reaction solvent selection.

-

Reactivity: The nucleophilicity of the hydrazino group is modulated by its protonation state. Precise pH control is necessary to ensure it is in its reactive, unprotonated form (-NHNH₂) rather than its unreactive, protonated hydrazinium form (-NHNH₃⁺).

-

Analytical Separations: In techniques like High-Performance Liquid Chromatography (HPLC), the pH of the mobile phase must be carefully controlled relative to the analyte's pKa to achieve consistent retention times and optimal separation.

-

Pharmacokinetics: For pharmaceutical applications, the pKa influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile by affecting its ability to cross biological membranes.

Theoretical Framework: Understanding Ionization Behavior

This compound possesses two ionizable centers with dramatically different acidities, leading to a complex ionization profile and a zwitterionic nature in aqueous solutions.

The Sulfonic Acid Moiety: A Strong Acid (pKa₁)

Arylsulfonic acids are among the strongest organic acids.[5] Their acidity, which is comparable to that of strong mineral acids like sulfuric acid, stems from the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻).[6] The negative charge is delocalized over three oxygen atoms and the sulfur atom. Consequently, the sulfonic acid group of this compound is expected to have a very low pKa value. While direct experimental values are scarce in the literature, computational predictions place the pKa of this group at approximately -0.66.[1][7] For practical purposes in aqueous media (pH 0-14), this group can be considered fully deprotonated, existing as the sulfonate anion (-SO₃⁻).

The Hydrazino Moiety: A Weak Base (pKa₂)

The hydrazino group (-NHNH₂) contains lone pairs of electrons on its nitrogen atoms and acts as a base, accepting a proton to form the hydrazinium cation (-NHNH₃⁺). The pKa value associated with this equilibrium is that of the conjugate acid, the hydrazinium ion. The pKa of the parent hydrazinium ion ([H₂N-NH₃]⁺) is approximately 7.9-8.1.[8][9]

In this compound, the presence of the strongly electron-withdrawing sulfonate group (-SO₃⁻) in the para position influences the basicity of the hydrazino group. This electron-withdrawing effect, transmitted through the aromatic ring, reduces the electron density on the hydrazino nitrogens, making them less basic. As a result, the conjugate acid (the hydrazinium group) becomes more acidic. Therefore, the pKa₂ of this compound is expected to be slightly lower than that of the unsubstituted hydrazinium ion.

Ionization Equilibria and Zwitterionic Form

The two ionization constants govern the equilibrium between the different species of the molecule in solution. Given the large difference between pKa₁ and pKa₂, the molecule exists predominantly as a zwitterion over a wide pH range.

Caption: Workflow for pKa determination by potentiometric titration.

D. Step-by-Step Procedure:

-

System Preparation: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at 25.0 °C.

-

Analyte Solution Preparation: Accurately weigh approximately 1 mmol of this compound and dissolve it in ~100 mL of degassed, deionized water in the titration vessel. Add KCl to achieve a constant ionic strength (e.g., 0.1 M) to minimize activity coefficient variations.

-

Inert Atmosphere: Begin gently bubbling nitrogen or argon through the solution (or maintain a blanket over the surface) to prevent air oxidation of the hydrazine moiety. Start magnetic stirring.

-

Initial Acidification: Add a known excess of standardized 0.1 M HCl (e.g., 1.5 equivalents relative to the analyte) to ensure the hydrazino group is fully protonated to the hydrazinium form (-NHNH₃⁺). Allow the pH to stabilize.

-

Titration: Begin titrating the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Decrease the increment size significantly in regions where the pH changes rapidly.

-

Data Collection: Continue the titration well past the expected equivalence point (e.g., to pH 11-12) to capture the full buffer region.

-

Data Analysis:

-

Plot the recorded pH versus the volume of NaOH added.

-

Determine the equivalence point (Vₑ) corresponding to the deprotonation of the hydrazinium ion. This is the point of maximum slope on the titration curve, which can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2). Read this pH value directly from the titration curve. For higher accuracy, perform a Henderson-Hasselbalch analysis of the data points within the buffer region (20-80% of titration).

-

Implications for Researchers

A precise, experimentally verified pKa₂ value for this compound is essential for reproducible and optimized scientific work.

-

Synthetic Chemists: Can select the optimal pH to perform reactions on the hydrazino group. For nucleophilic substitution or condensation reactions (e.g., Fischer indole synthesis), the pH should be maintained in a range where a sufficient concentration of the free base (-NHNH₂) is present without causing degradation or side reactions. This typically means working at a pH near or slightly below the pKa₂.

-

Analytical Scientists: Can design robust HPLC methods. By setting the mobile phase pH at least 2 units away from the pKa₂, they can ensure the analyte exists in a single, stable charge state, leading to sharp, symmetrical peaks and reproducible retention times.

-

Pharmaceutical Scientists: Can predict the behavior of drug candidates containing this moiety. The pKa will inform predictions of solubility at physiological pH (e.g., in the stomach vs. the intestine) and guide the selection of appropriate salt forms to enhance stability and bioavailability.

Conclusion

This compound is a bifunctional molecule characterized by two widely separated ionization constants. The sulfonic acid group (pKa₁ ≈ -0.66) is strongly acidic and exists as the sulfonate anion under all typical aqueous conditions. The hydrazinium group (pKa₂ ≈ 7.9) is a weak acid, and its equilibrium governs the reactivity and physicochemical properties of the molecule in neutral and basic conditions. Due to the influence of substituents and solution conditions, the provided pKa values should be used as strong estimates, with the understanding that precise experimental determination, as outlined in this guide, is indispensable for rigorous scientific and developmental applications.

References

-

Wikipedia. Hydrazinium. [Link]

-

Journal of the Chemical Society, Faraday Transactions. pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution. [Link]

-

Brainly.com. What is the pKa of the hydrazinium ion, H₂N—NH₃⁺? Given: Kb of hydrazine = 8.5x10⁻⁷. [Link]

-

Homework.Study.com. What is the pKa of the hydrazinium ion?. [Link]

-

ChemBK. This compound hydrate. [Link]

-

Reddit. Why is the pKa of hydrazine so low? : r/chemhelp. [Link]

-

PubChem. This compound. [Link]

-

Journal of the American Chemical Society. Protonation of arylsulfonates in aqueous sulfuric acid. Apparent pKa values of azo dye sulfonic acids from solubility measurements. [Link]

-

Wikipedia. Sulfonic acid. [Link]

-

Chemistry LibreTexts. 19.12 Sulfonic Acids. [Link]

-

L.S.College, Muzaffarpur. Sulfonic acid. [Link]

-

ChemBK. sulfonic acid. [Link]

-

The Merck Index Online. This compound. [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

Sources

- 1. This compound CAS#: 98-71-5 [m.chemicalbook.com]

- 2. This compound | 98-71-5 [chemicalbook.com]

- 3. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. Hydrazinium - Wikipedia [en.wikipedia.org]

- 9. brainly.com [brainly.com]

Navigating the Spectroscopic Landscape of 4-Hydrazinobenzenesulfonic Acid: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation

For Immediate Release

[CITY, State] – [Date] – This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-hydrazinobenzenesulfonic acid, a critical intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource for the structural elucidation and quality control of this important compound.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound (also known as p-sulfophenylhydrazine) is a bifunctional organic compound featuring both a sulfonic acid and a hydrazine group attached to a benzene ring.[1] This unique structure makes it a versatile reagent in various chemical syntheses.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, offering a framework for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

While direct, publicly accessible experimental spectra for this compound are limited, we can confidently predict the key features of its ¹H and ¹³C NMR spectra based on established principles of NMR theory and analysis of analogous compounds. These predictions serve as a robust guide for researchers acquiring and interpreting their own experimental data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from the aromatic protons and the protons of the hydrazine and sulfonic acid groups. The solvent used for analysis will significantly influence the chemical shifts of the labile protons (-NH, -NH₂, and -SO₃H). For the purpose of this guide, we will consider the spectrum in a common deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.7 | Doublet | 2H | H-3, H-5 | These protons are ortho to the electron-withdrawing sulfonic acid group, leading to a downfield shift. They will appear as a doublet due to coupling with H-2 and H-6. |

| ~ 6.8 - 7.0 | Doublet | 2H | H-2, H-6 | These protons are ortho to the electron-donating hydrazine group, causing an upfield shift. They will appear as a doublet due to coupling with H-3 and H-5. |

| Broad | Singlet | 1H | -NH- | The chemical shift of the secondary amine proton is variable and concentration-dependent. It will likely appear as a broad singlet. |

| Broad | Singlet | 2H | -NH₂ | The chemical shift of the primary amine protons is also variable and will likely appear as a broad singlet. |

| Very Broad | Singlet | 1H | -SO₃H | The sulfonic acid proton is highly acidic and its signal is often very broad and may exchange with residual water in the solvent. |

Molecular Structure of this compound

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display four signals for the aromatic carbons due to the molecule's symmetry, and no signals for the protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-4 | The carbon atom directly attached to the nitrogen of the hydrazine group (ipso-carbon) will be significantly shielded and appear upfield. |

| ~ 140 - 145 | C-1 | The ipso-carbon attached to the sulfonic acid group will be deshielded and appear downfield. |

| ~ 125 - 130 | C-3, C-5 | These carbon atoms, ortho to the sulfonic acid group, will be deshielded. |

| ~ 115 - 120 | C-2, C-6 | These carbon atoms, ortho to the hydrazine group, will be shielded. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Due to the presence of the polar sulfonic acid group, this compound has low solubility in many common NMR solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices. DMSO-d₆ is often preferred as it can solubilize a wider range of organic compounds and allows for the observation of exchangeable protons.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should encompass all expected proton signals.

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve sensitivity.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

Experimental Workflow for NMR Analysis

Sources

An In-depth Technical Guide to the Reaction Mechanism of 4-Hydrazinobenzenesulfonic Acid with Carbonyl Compounds

Introduction

4-Hydrazinobenzenesulfonic acid (HBSA) is a bifunctional aromatic compound featuring a nucleophilic hydrazine group (-NHNH₂) and a strongly acidic sulfonic acid group (-SO₃H). This unique combination imparts valuable properties, including high water solubility and distinct reactivity, making it a significant reagent in organic synthesis.[1] In the pharmaceutical industry, HBSA and its close analogs are pivotal intermediates in the synthesis of a range of therapeutic agents, including sulfonamide drugs, and serve as precursors for heterocyclic scaffolds found in anticancer and antitubercular agents.[2][3]

This guide provides a detailed examination of the core reaction mechanisms of HBSA with carbonyl compounds—aldehydes and ketones. We will explore the fundamental principles of hydrazone formation and the subsequent, powerful Fischer indole synthesis, offering field-proven insights into the causality behind experimental choices and reaction control.

Core Reaction Mechanism I: Hydrazone Formation

The initial reaction between this compound and a carbonyl compound is a condensation reaction that forms a hydrazone. This transformation is fundamental to the subsequent cyclization reactions and is characterized by the formation of a carbon-nitrogen double bond (C=N).

Mechanistic Pathway

The formation of a hydrazone from HBSA proceeds via a two-stage, acid-catalyzed nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The terminal nitrogen atom (NH₂) of the hydrazine group, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon.[4] This step forms a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolhydrazine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.[5]

The Critical Role of pH

The rate of hydrazone formation is highly pH-dependent. The reaction requires acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the final dehydration step. However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it unreactive.[6] Consequently, the reaction is typically fastest in a weakly acidic medium (pH ~4.5-5), which strikes a balance between activating the carbonyl group and maintaining a sufficient concentration of the free hydrazine nucleophile.[6][7]

Influence of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) on the phenyl ring has two primary effects on the reaction:

-

Electronic Effect: As a strong electron-withdrawing group, the -SO₃H moiety decreases the electron density on the phenyl ring and, by extension, reduces the nucleophilicity of the attached hydrazine group compared to unsubstituted phenylhydrazine.[8] This can slow the initial nucleophilic attack.

-

Solubility and Potential Catalysis: The highly polar sulfonic acid group imparts excellent solubility in aqueous and polar protic solvents.[1] Furthermore, it can act as an intramolecular acid catalyst, protonating the carbonyl group or the hydroxyl of the tetrahedral intermediate, potentially accelerating the reaction under certain conditions.

Core Reaction Mechanism II: The Fischer Indole Synthesis

The hydrazones formed from HBSA and suitable aldehydes or ketones can undergo a powerful acid-catalyzed intramolecular cyclization to form indole derivatives. This transformation, known as the Fischer indole synthesis, is one of the most important methods for constructing the indole scaffold, a core structure in many pharmaceuticals, including the triptan class of antimigraine drugs.[6][9]

Mechanistic Pathway

The accepted mechanism, first proposed by Robinson, involves a sequence of tautomerization, rearrangement, and cyclization steps.[9]

-

Hydrazone-Enehydrazine Tautomerization: The initial phenylhydrazone tautomerizes to its enehydrazine isomer under acidic conditions.

-

[10][10]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted, thermally-allowed[10][10]-sigmatropic rearrangement. This is the key bond-forming step, breaking the N-N bond and forming a new C-C bond to create a di-imine intermediate.[6]

-

Aromatization: The di-imine intermediate rapidly rearomatizes through proton transfer.

-

Cyclization and Ammonia Elimination: The terminal amine attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring. Subsequent acid-catalyzed elimination of ammonia (NH₃) results in the formation of the final, energetically favorable aromatic indole ring.[6][9]

Catalysis and Reaction Conditions

The Fischer indole synthesis requires a strong acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[6][9] The use of solid-supported sulfonic acid resins, such as Amberlite IR 120, has also proven to be an efficient and recyclable catalytic system, highlighting the role of sulfonic acid groups in promoting this transformation.[11] The reaction often requires elevated temperatures, and the choice of solvent and catalyst is critical for achieving good yields.[12] Electron-withdrawing groups, such as the -SO₃H on HBSA, can make the cyclization more difficult, sometimes requiring harsher conditions compared to electron-rich phenylhydrazines.[12]

Application in Drug Synthesis: The Celecoxib Case Study

While HBSA itself is a key intermediate, its close analog, 4-hydrazinylbenzenesulfonamide, provides a clear and commercially significant example of this reactivity in drug development. The synthesis of Celecoxib, a selective COX-2 inhibitor, employs a cyclocondensation reaction that is mechanistically analogous to the initial steps of the Fischer indole synthesis.

In this synthesis, a β-diketone (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) reacts with 4-hydrazinylbenzenesulfonamide hydrochloride.[10][13] The hydrazine undergoes a condensation reaction with one of the ketone groups to form a hydrazone intermediate, which then rapidly cyclizes by attacking the second carbonyl group to form the stable pyrazole ring of Celecoxib.[4][13]

This example powerfully illustrates how the fundamental reaction of a substituted hydrazine with a carbonyl compound is a cornerstone of modern pharmaceutical synthesis.

Experimental Protocols and Data

Representative Protocol: Fischer Indole Synthesis of Tetrahydrocarbazole-sulfonic acid

This protocol describes the synthesis of 6-sulfo-2,3,4,9-tetrahydro-1H-carbazole from this compound and cyclohexanone. The procedure is adapted from established methods for Fischer indole synthesis.[12][14]

Materials:

-

This compound (HBSA)

-

Cyclohexanone

-

Glacial Acetic Acid

-

1 M Sodium Hydroxide Solution

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in glacial acetic acid.

-

Addition of Carbonyl: Add 1.1 equivalents of cyclohexanone to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the scale.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

-

Neutralization & Extraction: Carefully pour the reaction mixture into a beaker of cold water. Neutralize the acidic solution with 1 M NaOH until the pH is ~7. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The yield of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring and the carbonyl partner.

| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |

| H (unsubstituted) | Cyclohexanone | Acetic Acid | 85-91 | [14] |

| 4-CH₃ (EDG) | Isopropyl methyl ketone | Acetic Acid | High | [12][15] |

| 4-NO₂ (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | 30 | [9][15] |

| 4-SO₃H (EWG) | Cyclohexanone | Acetic Acid | Moderate (expected) | N/A |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Yields are illustrative and can vary based on specific conditions.

Analytical Characterization

The products of these reactions are typically characterized using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the hydrazone and the final indole product.[16][17][18]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[16][19]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The formation of a hydrazone is marked by the disappearance of the C=O stretch of the carbonyl and the appearance of a C=N stretch.

-

High-Performance Liquid Chromatography (HPLC): An essential tool for monitoring reaction progress, determining purity, and isolating the final product.

Conclusion

The reaction of this compound with carbonyl compounds is a versatile and powerful tool in synthetic organic chemistry. The initial, pH-sensitive formation of a hydrazone provides a stable intermediate that can be subsequently transformed via the Fischer indole synthesis into complex heterocyclic structures. The sulfonic acid group plays a crucial role in defining the reagent's solubility and modulating its reactivity. A thorough understanding of these mechanistic principles is essential for researchers in drug discovery and development, enabling the rational design of synthetic routes to novel therapeutic agents and the optimization of reaction conditions to achieve high efficiency and purity.

References

- Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences.

-

Rajesh Reddy P, et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis with this compound (CAS 98-71-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Garrido, M., et al. (2016). Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. SynOpen.

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties, Applications, and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient method for the synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

- Baranauskiene, L., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

-

Kent, A. (1949). The Fischer Indole Synthesis. Nature. Retrieved from [Link]

- Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

-

Al-Hiari, Y. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Reactivity of this compound. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]

-

Stolar, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Sgarbossa, A., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Retrieved from [Link]

- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

-

Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. Retrieved from [Link]

- Fathi, A. A., & Mohammed, Y. S. (2022). Synthesis and characterization of new N- Aryl sulfonyl hydrazone compounds. Egyptian Journal of Chemistry.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity. Retrieved from [Link]

-

PubChem. (n.d.). This compound hemihydrate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. akjournals.com [akjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]